![molecular formula C12H11F3N4O B6288087 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid hydrazide, 95% CAS No. 2055883-82-2](/img/structure/B6288087.png)
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid hydrazide, 95%
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Overview
Description
The compound you mentioned seems to contain a trifluoromethyl group and a benzyl group attached to a pyrazole ring. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and agrochemicals due to its broad range of chemical and biological properties .
Synthesis Analysis
Trifluoromethyl groups can be introduced into organic compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of the trifluoromethyl group, benzyl group, and pyrazole ring. The trifluoromethyl group is known to have significant electronegativity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group, which is known to affect the acidity and basicity of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the trifluoromethyl group. For example, compounds with this group are often strong acids .
Scientific Research Applications
Antifungal Applications
This compound can be used in the synthesis of derivatives that have shown moderate antifungal activities . For example, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and bioassayed in vitro against three kinds of phytopathogenic fungi .
Antibacterial Applications
The molecule shows good in vitro antibacterial activities . The presence of bromine enhances the absorption rate by its increased lipid solubility and improves the pharmacological activity .
Heterocyclic Building Block
3-(Trifluoromethyl)pyrazoles is a heterocyclic building block . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis of Disubstituted Pyrimidines
It participates in the synthesis of disubstituted pyrimidines .
Copper-Catalyzed Pyrazole N-Arylation
3-(Trifluoromethyl)pyrazole may be used in copper-catalyzed pyrazole N-arylation .
Synthesis of 1-Methyl-(3-Trifluoromethyl)-1H-Pyrazole
The compound can be used in the synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-8(4-10)6-19-7-9(5-17-19)11(20)18-16/h1-5,7H,6,16H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJWXROCMBKEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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